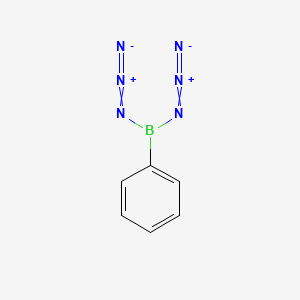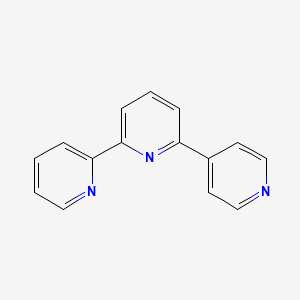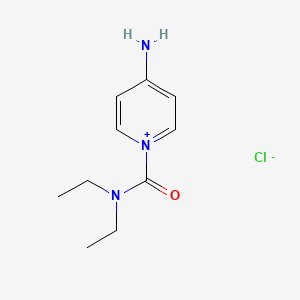![molecular formula C24H9BF18 B12567349 Tris[3,5-bis(trifluoromethyl)phenyl]borane CAS No. 169116-84-1](/img/structure/B12567349.png)
Tris[3,5-bis(trifluoromethyl)phenyl]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[3,5-bis(trifluoromethyl)phenyl]borane is a chemical compound with the molecular formula C24H9BF18. It is known for its strong Lewis acidity and is often used in frustrated Lewis pair chemistry. This compound is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a boron atom, making it highly electron-deficient and reactive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris[3,5-bis(trifluoromethyl)phenyl]borane can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The phenyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phenyl groups under mild conditions.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Tris[3,5-bis(trifluoromethyl)phenyl]borane has several scientific research applications:
Biology: The compound’s strong Lewis acidity makes it useful in studying enzyme mimetics and catalytic processes.
Industry: Used as a catalyst in polymerization reactions and in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of tris[3,5-bis(trifluoromethyl)phenyl]borane involves its strong Lewis acidity, which allows it to accept electron pairs from Lewis bases. This interaction can lead to the activation of small molecules, facilitating various chemical transformations. The compound’s electron-deficient boron center is the primary site for these interactions, making it highly reactive and versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Another strong Lewis acid with similar applications in frustrated Lewis pair chemistry.
Tris(2,4,6-trifluorophenyl)borane: A compound with similar electronic properties but different steric effects due to the position of the fluorine atoms.
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]borane is unique due to the presence of trifluoromethyl groups at the 3 and 5 positions of the phenyl rings, which enhance its electron-withdrawing capability and Lewis acidity. This makes it more effective in certain catalytic applications compared to other similar compounds .
Propiedades
Número CAS |
169116-84-1 |
|---|---|
Fórmula molecular |
C24H9BF18 |
Peso molecular |
650.1 g/mol |
Nombre IUPAC |
tris[3,5-bis(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C24H9BF18/c26-19(27,28)10-1-11(20(29,30)31)5-16(4-10)25(17-6-12(21(32,33)34)2-13(7-17)22(35,36)37)18-8-14(23(38,39)40)3-15(9-18)24(41,42)43/h1-9H |
Clave InChI |
BPKXQSLAVGBZEM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)










